molecular formula C9H11ClF3N B1357920 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 52997-74-7

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No. B1357920
CAS RN: 52997-74-7
M. Wt: 225.64 g/mol
InChI Key: MAPCNSROFGNSAV-UHFFFAOYSA-N
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Description

“2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” is an organic compound . It is also known as “2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride” and has a molecular weight of 241.64 . Its IUPAC name is "2-amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride" .


Synthesis Analysis

While specific synthesis methods for “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” were not found, trifluoromethylpyridines, which share a similar trifluoromethyl group, have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” can be represented by the formula C9H11ClF3N . The InChI code for this compound is "1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” include a molecular weight of 225.6408 . It is also known to be a pale white solid .

Scientific Research Applications

Vascular Actions

  • Vascular Actions in Calcimimetics : The calcimimetic, (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, known as cinacalcet, activates Ca2+‐sensing receptors (CaR) in parathyroid glands and is used for hyperparathyroidism treatment. It modulates vascular tone via CaR in perivascular nerves or endothelial cells (Thakore & Ho, 2011).

Impurity Profile in Drug Substance

  • Impurity Profile of Venlafaxine Hydrochloride : Venlafaxine hydrochloride, a derivative of phenyl ethylamine, showed six process-related potential impurities during its development. These impurities were identified and characterized, highlighting the importance of monitoring the impurity profile in pharmaceutical substances (Saravanan et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition by Imidazoline Derivatives : Novel imidazoline derivatives, including 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, effectively inhibited corrosion in mild steel in acidic environments. Their molecular structure and the interaction with metal surfaces were extensively studied (Zhang et al., 2015).

Synthesis for Radiopharmaceuticals

  • Synthesis of Tritium-Labeled Ethylamine Hydrochloride : Tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized for use in radiopharmaceuticals, highlighting its application in medical imaging and diagnostics (Hong et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis of Fencamfamine : A new method for synthesizing N-(3-phenylbicyclo[2.2.1]-yl)-N-ethylamine hydrochloride (Fencamfamine) was developed, emphasizing the compound's synthesis process and chemical characterization (Novakov et al., 2011).

Molecular Conformation Studies

  • Conformation of Beta-Blocker Molecules : The conformation and structure of 2-phenoxy ethylamine were studied to understand its interaction in biological systems, contributing to drug development and molecular modeling (Macleod & Simons, 2004).

Enantioselective Synthesis

  • Resolution of Unsaturated Amines : The study on the resolution of unsaturated amines, including ethylamine derivatives, provided insights into the enantioselective synthesis of pharmaceuticals (Pallavicini et al., 2000).

Safety And Hazards

The safety data sheet for “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” were not found, the use of trifluoromethyl groups in pharmaceuticals continues to grow, suggesting potential future applications for compounds containing these groups .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCNSROFGNSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610040
Record name 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS RN

52997-74-7
Record name 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52997-74-7
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